

# 4-Iodophenyl Acetate: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: 4-Iodophenyl acetate

Cat. No.: B1267032

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## Abstract

**4-Iodophenyl acetate** is a versatile and highly reactive building block in modern organic synthesis. Its utility is primarily anchored in its capacity to participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The presence of the iodine atom provides a reactive site for oxidative addition to palladium(0) catalysts, while the acetate group offers a latent phenol functionality that can be unmasked post-coupling, providing a valuable handle for further molecular elaboration. This dual functionality makes **4-iodophenyl acetate** an attractive starting material in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides an in-depth overview of its properties, key reactions, and detailed experimental protocols.

## Chemical and Physical Properties

**4-Iodophenyl acetate** is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>
Molecular Weight	262.05 g/mol
Appearance	White to light yellow solid
Melting Point	Data not readily available
Boiling Point	Data not readily available
CAS Number	33527-94-5

## Spectroscopic Data

The structural integrity of **4-iodophenyl acetate** can be confirmed by various spectroscopic methods.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ 7.68 (d, J = 8.0 Hz, 2H, Ar-H)
- δ 6.86 (d, J = 8.0 Hz, 2H, Ar-H)
- δ 2.29 (s, 3H, -COCH<sub>3</sub>)[1]

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- δ 169.0 (C=O)
- δ 150.4 (C-OAr)
- δ 138.4 (Ar-C)
- δ 123.7 (Ar-C)
- δ 89.8 (C-I)
- δ 21.0 (-COCH<sub>3</sub>)[1]

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  262. Key fragmentation patterns would include the loss of ketene ( $CH_2=C=O$ ) from the molecular ion to give a fragment at  $m/z$  220 (the 4-iodophenol radical cation), and the loss of the iodine radical.

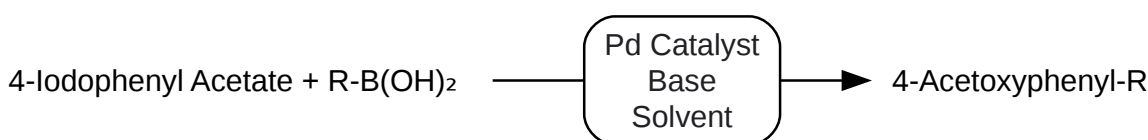
## Core Applications in Organic Synthesis: Cross-Coupling Reactions

**4-Iodophenyl acetate** is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond towards oxidative addition.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between **4-iodophenyl acetate** and various organoboron compounds, typically aryl or vinyl boronic acids or their esters. This reaction is fundamental for the synthesis of biaryl structures.

General Reaction Scheme:



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Caption: General scheme for Suzuki-Miyaura coupling.

Typical Reaction Conditions for Aryl Iodides:

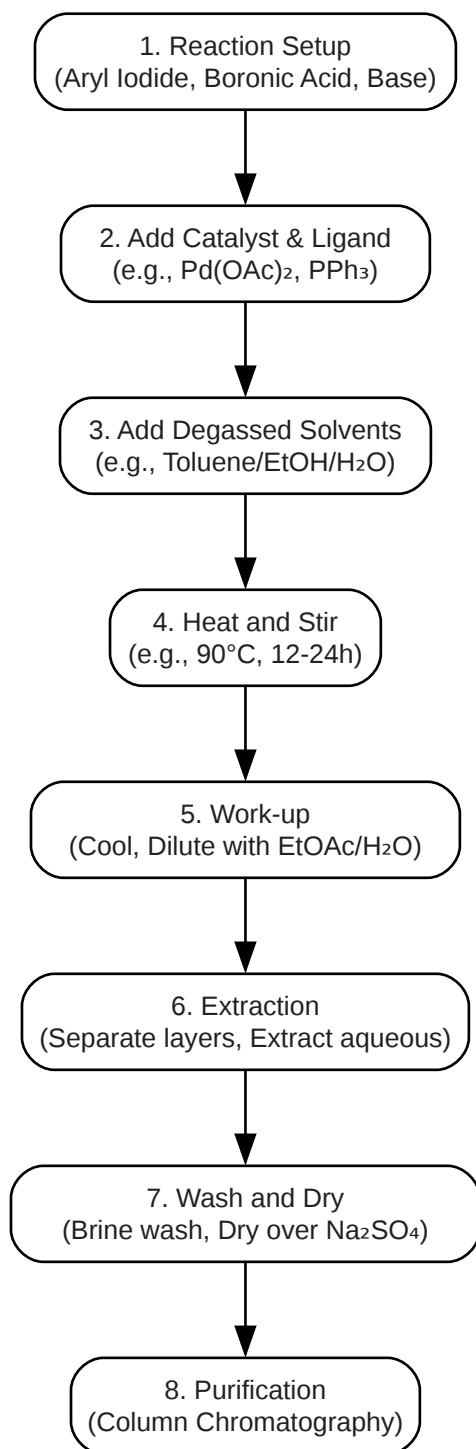
Component	Examples	Typical Loading/Concentration
Palladium Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub>	0.5 - 5 mol%
Ligand	PPh <sub>3</sub> , XPhos, SPhos	1 - 10 mol%
Base	K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub>	1.5 - 3.0 equivalents
Solvent	Toluene, Dioxane, THF, DMF (often with water)	-
Temperature	Room Temperature to 120 °C	-
Reaction Time	1 - 24 hours	-

#### Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of an aryl iodide with an arylboronic acid and should be optimized for specific substrates.[\[2\]](#)

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-iodophenyl acetate** (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
- **Catalyst and Ligand Addition:** Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
- **Solvent Addition:** Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.
- **Reaction:** Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

- Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.



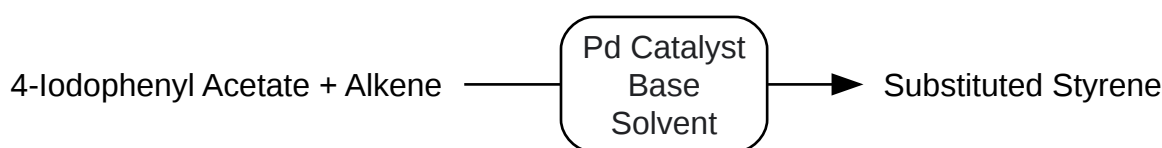
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Caption: Experimental workflow for Suzuki-Miyaura coupling.

## Heck Reaction

The Heck reaction allows for the coupling of **4-iodophenyl acetate** with alkenes to form substituted styrenes or other vinylated arenes. This reaction is highly valuable for the construction of carbon-carbon bonds with stereocontrol, typically affording the E-isomer.

General Reaction Scheme:



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Caption: General scheme for the Heck reaction.

Quantitative Data Example: A palladium-catalyzed Heck reaction between a protected glycosylated product and **4-iodophenyl acetate** has been reported to yield the corresponding styrene compound in 80% yield.<sup>[3][4]</sup>

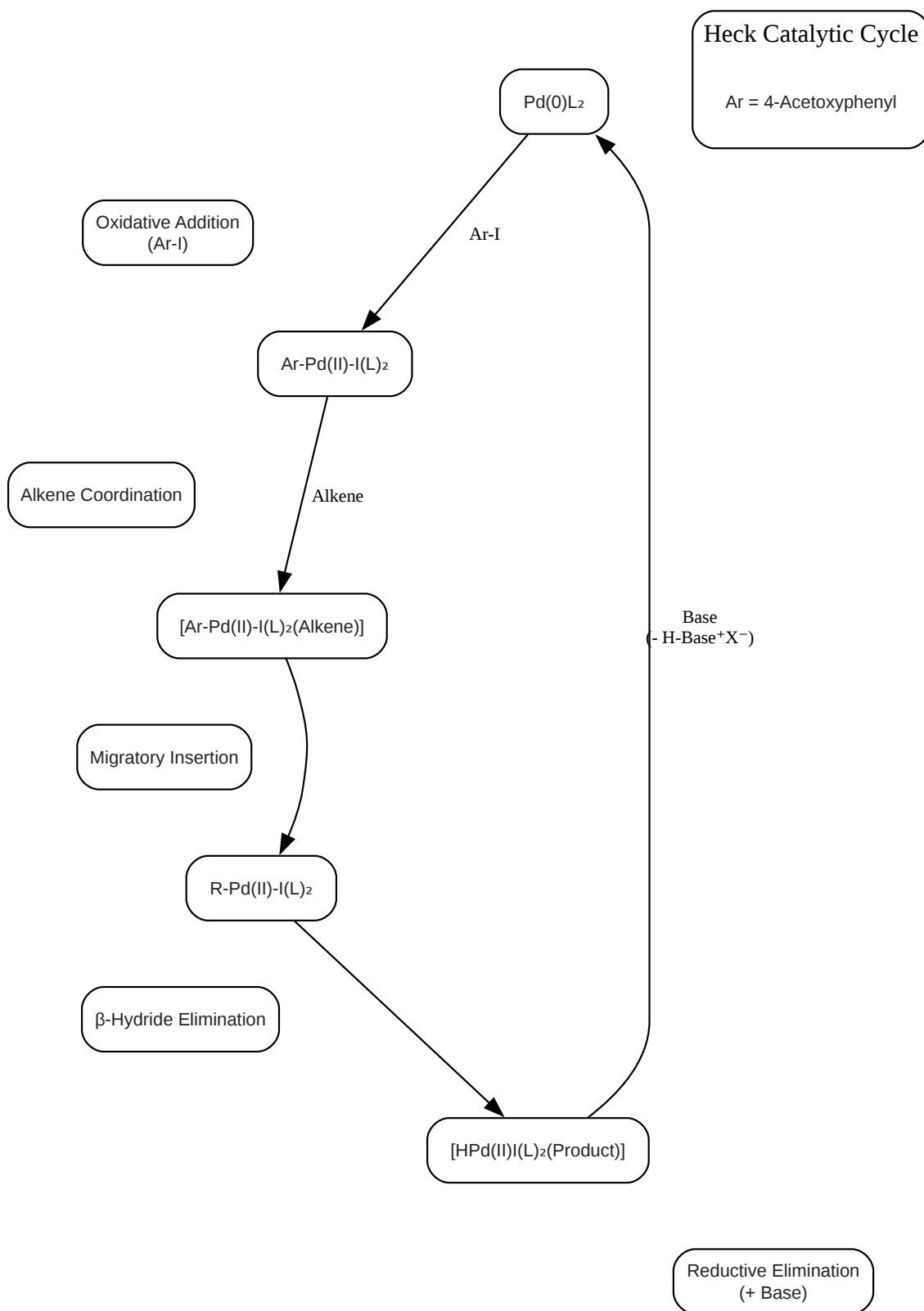
#### Experimental Protocol: Representative Heck Reaction

This protocol is a general procedure for the Heck reaction of an aryl iodide with an alkene and may require optimization.

- **Reaction Setup:** In a Schlenk tube, combine **4-iodophenyl acetate** (1.0 mmol, 1.0 eq.), the alkene (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and a base such as triethylamine (2.0 mmol, 2.0 eq.).
- **Solvent Addition:** Add an anhydrous solvent such as acetonitrile or DMF (5 mL) under an inert atmosphere.
- **Reaction:** Seal the tube and heat the mixture with stirring to 80-100 °C for 4-24 hours, monitoring by TLC.
- **Work-up:** After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.





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Caption: Catalytic cycle of the Heck reaction.

## Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between **4-iodophenyl acetate** and a terminal alkyne, leading to the synthesis of substituted phenylacetylenes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, although copper-free protocols have also been developed.<sup>[3][4][5]</sup>

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Caption: Workflow for the hydrolysis of the acetate group.

## Conclusion

**4-Iodophenyl acetate** stands out as a pivotal building block for synthetic chemists. Its predictable reactivity in cornerstone cross-coupling reactions, combined with the synthetic versatility offered by the latent phenol, ensures its continued application in the assembly of complex molecular architectures. The protocols and data presented in this guide serve as a comprehensive resource for leveraging the full potential of this valuable reagent in research and development.

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